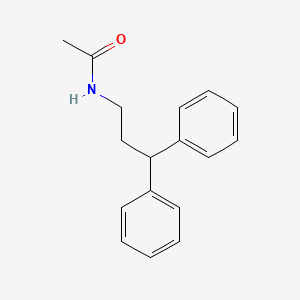

N-(3,3-diphenylpropyl)acetamide

Description

Structural Characterization of N-(3,3-Diphenylpropyl)acetamide

This compound is a synthetic organic compound characterized by its amide functional group and a sterically hindered diphenylpropyl substituent. This article provides a detailed analysis of its structural properties, including nomenclature, crystallographic features, and spectroscopic identification.

IUPAC Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its acetamide backbone (CH₃CONH–) and a tertiary amine substituent (3,3-diphenylpropyl group). Its molecular formula is C₁₇H₁₉NO , with a molecular weight of 253.345 g/mol . The structure comprises:

Crystallographic Analysis

Crystallographic studies on analogous diphenylpropyl acetamide derivatives provide insights into molecular packing and conformation.

Single-Crystal X-ray Diffraction Studies

While direct crystallographic data for this compound is limited, closely related compounds (e.g., N-(2-methyl-3-oxo-1,3-diphenylpropyl)acetamide) reveal key structural motifs. These studies highlight:

- Monoclinic crystal system with space group P2₁/c

- Unit cell parameters :

| Parameter | Value |

|---|---|

| a (Å) | 9.156(5) |

| b (Å) | 17.668(8) |

| c (Å) | 10.103(5) |

| β (°) | 107.914(7) |

| Volume (ų) | 1555.0(13) |

Data derived from analogous compounds.

Conformational Analysis of Diphenylpropyl Moiety

The diphenylpropyl group adopts a dihedral angle of 42.0° between its benzene rings, as observed in structurally similar acetamide derivatives. This conformation minimizes steric strain while maintaining planarity in the amide group. The methyl and acetamide substituents often adopt an anti-conformation to avoid eclipsing interactions.

Spectroscopic Identification

Spectroscopic techniques confirm the compound’s identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR data for this compound is inferred from analogous compounds:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Amide NH | ~8.3 | Singlet (broad) |

| Methylene (CH₂) adjacent to N | ~3.4–3.6 | Multiplet |

| Aromatic (Ph) protons | ~6.8–7.8 | Multiplet |

| Acetamide methyl (CH₃) | ~2.1 | Singlet |

Note: Specific shifts may vary based on solvent and purity.

¹³C NMR would show distinct signals for:

- Carbonyl carbon (C=O): ~170 ppm

- Aromatic carbons : ~125–140 ppm

- Methylene carbons : ~40–50 ppm

Mass Spectrometric Fragmentation Patterns

ESI-MS or GC-MS analysis would reveal:

| m/z | Fragment |

|---|---|

| 253.345 | [M+H]⁺ (molecular ion) |

| 253.345 – 17 | Loss of NH₃ (amide cleavage) |

| 253.345 – 105 | Loss of phenyl group (C₆H₅) |

Fragmentation patterns align with the compound’s acetamide and diphenylpropyl components.

Properties

CAS No. |

17665-85-9 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)acetamide |

InChI |

InChI=1S/C17H19NO/c1-14(19)18-13-12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,18,19) |

InChI Key |

BEQAMJVWYSBETG-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of 3,3-diphenylpropylamines, including N-(3,3-diphenylpropyl)acetamide, exhibit significant antidepressant activity. These compounds have been shown to interact with neurotransmitter systems, providing a potential avenue for the development of new antidepressant therapies. For example, certain derivatives have demonstrated enhanced anti-cholinergic properties and multi-effect pharmacological profiles such as calcium antagonism and noradrenaline antagonism .

Cannabinoid Receptor Activity

This compound derivatives have been identified as potent ligands for cannabinoid receptors, particularly CB1 receptors. One study reported that a specific derivative exhibited a Ki value of 58 nM for CB1 receptors, surpassing the affinity of anandamide (Ki = 89 nM). This suggests potential therapeutic applications in pain management and neuroprotection through modulation of the endocannabinoid system .

Inhibition of Soluble Epoxide Hydrolase (sEH)

The compound has also been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various cardiovascular and inflammatory conditions. sEH inhibitors have shown promise in reducing infarct size in animal models of stroke and may be beneficial in treating cardiac hypertrophy and arrhythmias .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of diphenylacetic acid with appropriate amines under controlled conditions to yield the desired acetamide derivative. For instance, one synthetic route involves using N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) as coupling agents .

Comparative Data on Derivatives

The following table summarizes various derivatives of this compound along with their reported biological activities:

| Compound Name | Biological Activity | Affinity (Ki) |

|---|---|---|

| N-(3,3-diphenylpropyl)-2,2-diphenylacetamide (4b) | CB1 receptor ligand | 58 nM |

| N-(3,3-diphenylpropyl)-2-(4-chlorophenyl)acetamide | CB1 receptor ligand | Not specified |

| N-(3,3-diphenylpropyl)-2-(4-bromophenyl)acetamide | CB1 receptor ligand | Not specified |

| Various sEH inhibitors derived from diphenylpropylamine | Cardiovascular protective effects | Varies by compound |

Antioxidant Activity

A study highlighted the antioxidant properties of acetamide derivatives, including those based on N-(3,3-diphenylpropyl). The antioxidant activity was evaluated through various assays demonstrating significant potential for therapeutic applications in oxidative stress-related diseases .

Pain Management

Research into sEH inhibitors derived from this class of compounds has shown efficacy in reducing neuropathic pain in rodent models. These findings suggest that modifications to the diphenylpropyl structure could enhance analgesic properties without the side effects commonly associated with opioid therapies .

Chemical Reactions Analysis

Table 1: Synthetic Pathways and Yields

Mechanistic Insights :

-

The reaction with acetyl chloride proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, eliminating HCl .

-

Diketene acetylates the amine under mild conditions, forming a β-ketoamide intermediate that rearranges to the acetamide .

(a) Hydrolysis Reactions

N-(3,3-Diphenylpropyl)acetamide undergoes hydrolysis under acidic or basic conditions to regenerate 3,3-diphenylpropylamine:

(b) Methylation and Quaternary Ammonium Salt Formation

Treatment with methyl iodide in the presence of NaHCO₃ yields the methylated derivative:

(c) Friedel-Crafts Alkylation

The diphenylpropyl moiety participates in electrophilic aromatic substitution under superacidic conditions (e.g., CF₃SO₃H), forming carbocation intermediates that react with benzene:

Table 2: Stability Under Various Conditions

Key Findings :

-

The compound is thermally unstable above 150°C , releasing toxic fumes (e.g., CO, NOₓ) .

-

Oxidative degradation in the presence of peroxides forms N-oxides, which are pharmacologically inactive .

(a) Metal-Catalyzed Reactions

This compound acts as a ligand in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Forms biaryl derivatives in the presence of Pd(PPh₃)₄ and K₂CO₃.

(b) Enzyme Interactions

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Modifications

The pharmacological profile of N-(3,3-diphenylpropyl)acetamide derivatives is highly dependent on substituents at the acetamide’s phenyl ring or the propyl chain. Below is a comparative analysis of key analogs:

Activity Trends and Mechanistic Insights

- Antioxidant Activity: Hydroxyl or amino groups at the acetamide’s phenyl ring (e.g., 40005, 40007) enhance radical scavenging due to electron-donating effects .

- Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro in 40006) or complex cores (e.g., piperidinyl in CCR5 antagonists) show improved cytotoxicity or target specificity .

- Structural Limitations : Bulky diphenylpropyl groups may reduce solubility, necessitating polar substituents (e.g., hydroxyl, sulfonyl) for bioavailability .

Preparation Methods

Reaction Protocol:

- Activation : Diphenylacetic acid (1.0 eq) was combined with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

- Coupling : 3,3-Diphenylpropylamine (1.0 eq) was added, and the mixture stirred at room temperature for 16 hours.

- Workup : The reaction was filtered, washed with NaOH (2N) and HCl (2N), and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

| Parameter | Value |

|---|---|

| Yield | 87% |

| Purity (HPLC) | >98% |

| Reaction Time | 16 hours |

| Key Catalyst | DCC/HOBt |

This method leverages the efficiency of carbodiimide reagents in activating carboxylic acids, though it requires rigorous exclusion of moisture.

CDI/DMAP-Catalyzed Amidation

An alternative approach employs N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) for milder reaction conditions. A 2010 study demonstrated the synthesis of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with the following protocol:

Reaction Protocol:

- Activation : Phenylacetic acid (1.0 eq) was dissolved in dry DCM, followed by CDI (2.0 eq) and DMAP (0.5 eq). The mixture was stirred for 20 minutes.

- Coupling : 3,3-Diphenylpropylamine (1.0 eq) was added, and stirring continued for 24 hours at room temperature.

- Workup : The crude product was extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized from dichloromethane/petroleum ether.

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Time | 24 hours |

| Solvent System | Dichloromethane |

| Key Advantage | Avoids acidic/basic workup |

CDI activation minimizes side reactions, making this method preferable for acid-sensitive substrates.

Hydrolysis of Carbamate Intermediates

A patent (KR101029643B1) describes an indirect route involving carbamate intermediates:

Reaction Protocol:

- Demethylation : N,N-Dimethyl-3,3-diphenylpropylamine was treated with ethyl chloroformate to form ethyl methyl 3,3-diphenylpropylcarbamate.

- Hydrolysis : The carbamate was hydrolyzed under acidic conditions (HCl/acetic acid) to yield N-methyl-3,3-diphenylpropylamine.

- Acetylation : The amine was acetylated with acetyl chloride in ethanol to produce N-(3,3-diphenylpropyl)acetamide.

| Parameter | Value |

|---|---|

| Overall Yield | 68% (three steps) |

| Key Reagent | Ethyl chloroformate |

| Industrial Scalability | High (patented process) |

While longer, this method is advantageous for large-scale production due to readily available starting materials.

Reductive Amination Followed by Acylation

A Chinese patent (CN101575297B) outlines a Friedel-Crafts-based route:

Reaction Protocol:

- Friedel-Crafts Alkylation : Cinnamonitrile and benzene reacted with AlCl₃ to form 3,3-diphenylpropionitrile.

- Hydrogenation : Catalytic hydrogenation (Pd/CaCO₃) converted the nitrile to 3,3-diphenylpropylamine.

- Acylation : The amine was treated with acetyl chloride in ethanol to yield the target acetamide.

| Parameter | Value |

|---|---|

| Yield (Step 3) | 92% |

| Catalyst | Pd/CaCO₃ |

| Solvent | Ethanol |

This method avoids hazardous reagents like thionyl chloride, enhancing safety.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide | 87 | >98 | Moderate | High |

| CDI/DMAP | 85 | 95 | High | Moderate |

| Carbamate Hydrolysis | 68 | 90 | High | Low |

| Reductive Amination | 92 | 97 | Industrial | Moderate |

The CDI/DMAP method balances yield and practicality for lab-scale synthesis, while reductive amination is optimal for industrial applications.

Challenges and Optimization Strategies

- Purification : Silica gel chromatography remains essential due to the compound’s high lipophilicity.

- Side Reactions : Over-acylation is mitigated by controlling stoichiometry (1:1 amine:acylating agent).

- Solvent Choice : Dichloromethane and ethyl acetate are preferred for their balance of polarity and volatility.

Q & A

What synthetic methodologies are optimized for preparing N-(3,3-diphenylpropyl)acetamide and its derivatives?

Basic Research Focus :

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting the amine group in 3,3-diphenylpropylamine with acetamide precursors under anhydrous conditions (e.g., dichloromethane or THF) yields the core structure . Key steps include controlling reaction stoichiometry (e.g., 1:1 molar ratio of amine to acetylating agent) and optimizing reaction time (16–24 hours) to maximize yield. Post-synthesis purification often involves column chromatography using silica gel and non-polar solvents .

Advanced Research Focus :

Multi-component reactions (MCRs), such as the Ugi reaction, enable the incorporation of diverse substituents. For instance, reacting 3,3-diphenylpropylamine with aldehydes, isocyanides, and carboxylic acids in methanol at 23°C produces structurally complex derivatives (e.g., compound 54, 63% yield) . Solvent polarity and temperature gradients (e.g., −10°C for nitro group reduction) are critical for stabilizing reactive intermediates .

How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for biological activity?

Basic Research Focus :

Initial SAR studies focus on modifying the acetamide core. For example, replacing the methylsulfonylphenyl group with a 2-hydroxyguanidine moiety (compound 4n) increases CCR5 inhibitory activity (log(1/IC50) from 0.904 to 1.698) . Computational tools like molecular docking predict binding affinity trends, which are validated using in vitro assays (e.g., IC50 measurements in HEK293 cells) .

Advanced Research Focus :

Advanced SAR integrates metabolomics and proteomics to identify off-target interactions. For instance, introducing heteroaromatic substituents (e.g., pyrrole in compound 19n) may reduce cytotoxicity while retaining anti-inflammatory activity. Quantitative structure-property relationship (QSPR) models analyze logP and polar surface area to balance solubility and membrane permeability .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Focus :

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with aromatic protons in diphenylpropyl groups appearing as multiplets at δ 7.2–7.4 ppm. High-resolution mass spectrometry (HRMS) verifies molecular weight within 3 ppm error .

Advanced Research Focus :

X-ray crystallography resolves stereochemical ambiguities in chiral derivatives, while dynamic light scattering (DLS) assesses aggregation tendencies in aqueous buffers. For stability studies, accelerated degradation tests (40°C/75% RH for 6 months) coupled with HPLC-MS identify hydrolytic byproducts (e.g., free amine or acetic acid) .

How do researchers evaluate the pharmacological potential of this compound derivatives?

Basic Research Focus :

In vitro assays screen for primary activity. For example, MTT assays on cancer cell lines (HCT-116, MCF-7) measure IC50 values, with active compounds (e.g., derivatives 38–40) showing >50% inhibition at 10 µM . Dose-response curves (0.1–100 µM) establish potency thresholds .

Advanced Research Focus :

Mechanistic studies include flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to quantify caspase-3 activation. In vivo models (e.g., xenograft mice) evaluate bioavailability, with pharmacokinetic parameters (Cmax, t1/2) determined via LC-MS/MS .

What strategies address contradictions in biological activity data for this compound analogs?

Basic Research Focus :

Reproducibility checks under standardized conditions (e.g., fixed serum concentration in cell culture) minimize variability. Meta-analysis of published IC50 values identifies outliers due to assay type (e.g., fluorescence vs. luminescence) .

Advanced Research Focus :

Machine learning classifiers (e.g., random forests) reconcile discordant data by weighting variables like cell line mutational status or compound batch purity. Orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) validate target engagement specificity .

How are computational tools integrated into the design of this compound-based therapeutics?

Advanced Research Focus :

Molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) model ligand-receptor interactions, highlighting residues critical for binding (e.g., hydrogen bonds with Asp114 in CCR5) . Free energy perturbation (FEP) calculations predict ΔΔG values for substituent modifications, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.